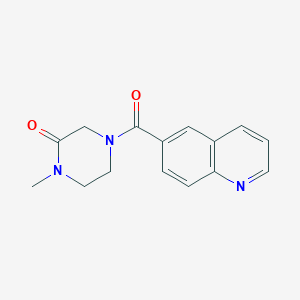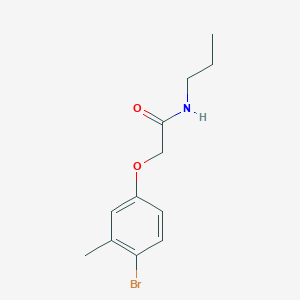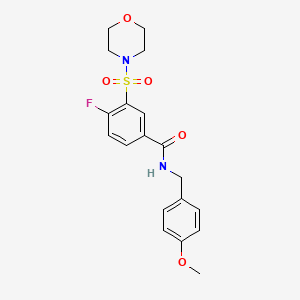![molecular formula C18H23N3 B4937426 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline has shown potential applications in several scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as an anti-cancer agent. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body, including acetylcholinesterase and cyclin-dependent kinase 4. These interactions may lead to the inhibition of these enzymes, which could have therapeutic implications for neurological disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can cross the blood-brain barrier, indicating its potential for neurological applications. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which could have implications for various diseases. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to elucidate its mechanism of action and potential therapeutic applications. The compound could also be used as a starting point for the synthesis of novel compounds with improved properties for various applications.
Méthodes De Synthèse
The synthesis of 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline involves the reaction of 6-azabicyclo[3.2.1]octan-3-one with 2-chloro-3-formylquinazoline in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps. This synthesis method has been reported in various scientific journals, and the purity and yield of the final product have been optimized through modifications to the reaction conditions.
Propriétés
IUPAC Name |
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-17(2)8-13-9-18(3,10-17)11-21(13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBIZNDBLRAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)